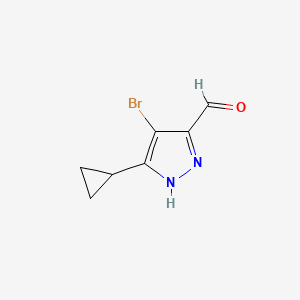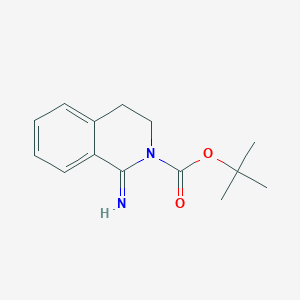
Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 171670-22-7 . It has a molecular weight of 207.68 and its IUPAC name is this compound . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO2S.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h2-3H,4,8H2,1H3;1H . This indicates that the compound has a thiophene ring with an aminomethyl group at the 5th position and a carboxylate group at the 2nd position, which is esterified with a methyl group .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 226-230 degrees Celsius .Aplicaciones Científicas De Investigación
Pharmacologically Active Derivatives
One study explored the pharmacological applications of thiophene derivatives, focusing on their transformation into various compounds with potential pharmacological activities. Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate was converted into a series of derivatives, which underwent further reactions to yield tertiary amines and substituted 2-hydroxyethylamines. These compounds were preliminarily studied for their pharmacological properties, showcasing the potential of thiophene derivatives in drug development (Chapman et al., 1971).
Genotoxic and Carcinogenic Potentials
Another study assessed the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including a precursor of the local anesthetic articaine. Using in vitro and in silico methodologies, the study found no positive response in Ames tests for mutagenicity, and DNA damage was observed only at high concentrations in the Comet assay. This research highlights the importance of evaluating the safety profiles of thiophene derivatives (Lepailleur et al., 2014).
Tumor-Selective Agents
Thiophene derivatives have also been studied for their antiproliferative properties against tumor cells. Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate and its derivatives demonstrated tumor selectivity by preferentially inhibiting the proliferation of various tumor cell lines, including T-lymphoma/leukemia, prostate, renal, and liver tumor cells. These findings underscore the potential of thiophene derivatives as tumor-selective therapeutic agents (Thomas et al., 2014).
Novel Synthesis Routes
Research on thiophene derivatives also encompasses novel synthetic routes and their applications in creating new compounds with potential biological activities. For instance, methyl 3-amino-2-thiophene carboxylate was used to produce N-(2-carbomethoxy thienyl) imidates, leading to the synthesis of [3,2-d]4(3H)thienopyrimidinones, demonstrating the versatility of thiophene derivatives in organic synthesis (Hajjem et al., 2010).
Antimicrobial Agents
Finally, thiophene derivatives have been explored for their antimicrobial properties. A study synthesized a series of novel thiophene and benzothiophene derivatives, evaluating them as anti-cancer agents. Some compounds showed significant activity against tumor cell lines, highlighting the potential of thiophene derivatives in the development of new antimicrobial and anticancer agents (Mohareb et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
Propiedades
IUPAC Name |
methyl 5-(aminomethyl)thiophene-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h2-3H,4,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQDJGJWEGNMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2654664.png)
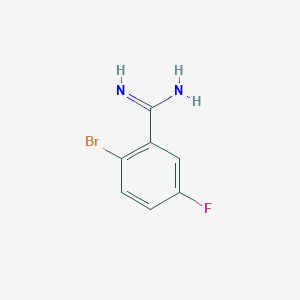
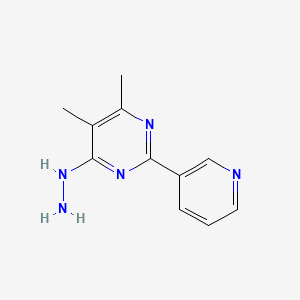

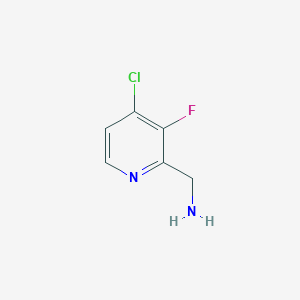
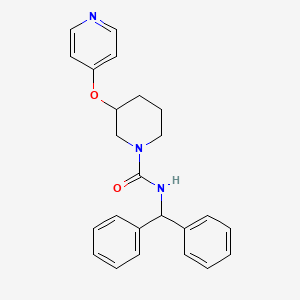
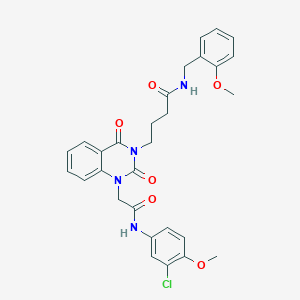
![2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2654678.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654680.png)
![1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2654681.png)
